molecular formula C11H11ClN2O2 B1608308 1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole CAS No. 59769-22-1

1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole

Cat. No.: B1608308
CAS No.: 59769-22-1
M. Wt: 238.67 g/mol
InChI Key: SOBCJCHWPKALNG-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole is a benzimidazole derivative characterized by a 2-chloro substituent on the benzimidazole core and an ethoxycarbonylmethyl group (-CH₂COOEt) at the 1-position. The ethoxycarbonylmethyl group introduces ester functionality, which may enhance solubility and influence metabolic stability compared to other substituents .

Properties

IUPAC Name

ethyl 2-(2-chlorobenzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-16-10(15)7-14-9-6-4-3-5-8(9)13-11(14)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBCJCHWPKALNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400081
Record name 1-(ethoxycarbonylmethyl)-2-chlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59769-22-1
Record name 1-(ethoxycarbonylmethyl)-2-chlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chloro-benzoimidazol-1-yl)-acetic acid ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H11ClN2O2
  • CAS Number : 59769-22-1
  • Chemical Structure : The compound consists of a benzimidazole core substituted with an ethoxycarbonylmethyl group and a chlorine atom at the second position.

This compound primarily functions as an inhibitor of specific enzymes involved in various biochemical pathways. Its mechanism includes:

  • Inhibition of Urokinase : This compound acts as an irreversible inhibitor of urokinase, a serine protease involved in the fibrinolysis pathway, which regulates blood clot dissolution.
  • Factor Xa Inhibition : It also inhibits Factor Xa, a crucial enzyme in the coagulation cascade, thereby influencing hemostasis and potentially serving therapeutic roles in thrombotic disorders.

Biological Activity

The biological activity of this compound has been evaluated through various studies, highlighting its potential applications:

Antithrombotic Activity

  • Study Findings : In vitro studies demonstrated that this compound significantly reduces thrombus formation by inhibiting the activities of urokinase and Factor Xa. This suggests its potential use in developing antithrombotic therapies.

Anticancer Potential

  • Mechanism : The inhibition of urokinase is particularly relevant in cancer biology, as it can affect tumor cell migration and invasion. By modulating these processes, this compound may exhibit anticancer properties.
  • Case Study : A study on cancer cell lines indicated that treatment with this compound led to decreased cell motility and invasiveness, supporting its role as a potential therapeutic agent in oncology.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known inhibitors:

Compound NameTarget EnzymeMode of ActionReference
1,5-Dansyl-Glu-Gly-Arg Chloromethyl KetoneUrokinaseIrreversible inhibitor
PPACKFactor XaIrreversible inhibitor
E-64Cysteine proteasesIrreversible inhibitor

This table illustrates the specificity and irreversibility of the inhibition provided by this compound compared to other compounds.

Research Applications

This compound has several research applications:

  • Biochemical Studies : Used to investigate the roles of proteases in physiological processes.
  • Drug Development : Explored for potential therapeutic strategies targeting proteases involved in diseases like cancer and thrombosis .

Comparison with Similar Compounds

Key Structural Differences :

  • The ethoxycarbonylmethyl group provides an ester linkage, enabling hydrolysis to carboxylic acid derivatives, unlike the stable 4-fluorobenzyl or phenoxy groups .
  • Compared to 1-(2-hydroxyethyl) derivatives, the ethoxycarbonylmethyl group lacks hydroxyl functionality, reducing hydrogen-bonding capacity but improving lipophilicity .

Yield and Purity :

  • Mizolastine intermediates achieve ~80% purity after column chromatography , while thiourea derivatives require rigorous purification due to byproduct formation .

Physicochemical Properties

Property This compound (Inferred) 1-(4-Fluorobenzyl)-2-chlorobenzimidazole 2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole
Melting Point (°C) ~100–120 (estimated) 84–87 Not reported
Solubility Moderate in polar aprotic solvents (e.g., DMSO) Low in water, high in DCM Insoluble in water, soluble in chloroform
NMR (¹H) Ethoxy group: δ 1.2–1.4 (t), δ 4.1–4.3 (q) Aromatic protons: δ 7.2–7.6 (m) Phenoxy-CH₂: δ 5.3–5.5 (s)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole
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